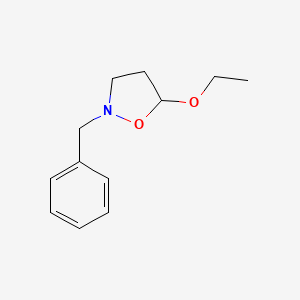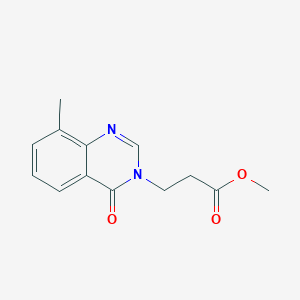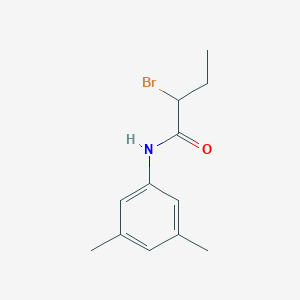
1-Octyl-3-methylimidazolium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts that are liquid at or below 100°C and are composed entirely of ions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-octyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for specific applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of substituted imidazolium compounds .
Aplicaciones Científicas De Investigación
1-Octyl-3-methylimidazolium dihydrogen phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-octyl-3-methylimidazolium dihydrogen phosphate exerts its effects involves several molecular interactions:
Comparación Con Compuestos Similares
1-Octyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds in the imidazolium family:
1-Butyl-3-methylimidazolium dihydrogen phosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and stability properties.
1-Ethyl-3-methylimidazolium dihydrogen phosphate: Another similar compound with a shorter alkyl chain, used in different applications due to its distinct physicochemical properties.
1-Octyl-3-methylimidazolium hexafluorophosphate: This compound has a different anion, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, particularly its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C12H25N2O4P |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
dihydrogen phosphate;1-methyl-3-octylimidazol-1-ium |
InChI |
InChI=1S/C12H23N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
ZKJZHIXOEJVNFB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCN1C=C[N+](=C1)C.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)


![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)

